molecular formula C11H8Br2N2O2 B14794199 Ethyl 3,6-dibromo-1,8-naphthyridine-2-carboxylate

Ethyl 3,6-dibromo-1,8-naphthyridine-2-carboxylate

Cat. No.: B14794199
M. Wt: 360.00 g/mol
InChI Key: UGYAJGTZZNCKQL-UHFFFAOYSA-N
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Description

Ethyl 3,6-dibromo-1,8-naphthyridine-2-carboxylate is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including Ethyl 3,6-dibromo-1,8-naphthyridine-2-carboxylate, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis involve optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dibromo-1,8-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Mechanism of Action

The mechanism of action of Ethyl 3,6-dibromo-1,8-naphthyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    Gemifloxacin: A compound containing the 1,8-naphth

Properties

Molecular Formula

C11H8Br2N2O2

Molecular Weight

360.00 g/mol

IUPAC Name

ethyl 3,6-dibromo-1,8-naphthyridine-2-carboxylate

InChI

InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)9-8(13)4-6-3-7(12)5-14-10(6)15-9/h3-5H,2H2,1H3

InChI Key

UGYAJGTZZNCKQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=NC=C(C=C2C=C1Br)Br

Origin of Product

United States

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